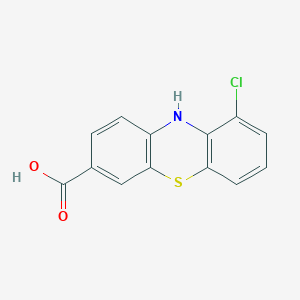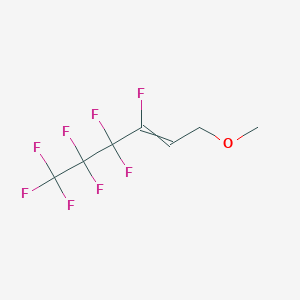![molecular formula C19H34N4O B14357831 N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine CAS No. 92411-89-7](/img/structure/B14357831.png)
N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine is a complex organic compound characterized by its unique structure, which includes a guanidine group attached to a decyl chain that is further substituted with a 4-methoxyphenylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine typically involves multiple steps, starting with the preparation of the 4-methoxyphenylmethylamine. This intermediate is then reacted with a decyl halide under nucleophilic substitution conditions to form the corresponding decylamine derivative. Finally, the decylamine derivative is treated with a guanidine reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
- N-(4-Methoxyphenyl)-N-methylacetamide
- N-(4-Methoxyphenyl)methylamine
- N-(4-Methoxyphenyl)guanidine
Uniqueness
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine is unique due to its specific structural features, such as the long decyl chain and the combination of guanidine and 4-methoxyphenylmethylamino groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
92411-89-7 |
|---|---|
分子式 |
C19H34N4O |
分子量 |
334.5 g/mol |
IUPAC 名称 |
2-[10-[(4-methoxyphenyl)methylamino]decyl]guanidine |
InChI |
InChI=1S/C19H34N4O/c1-24-18-12-10-17(11-13-18)16-22-14-8-6-4-2-3-5-7-9-15-23-19(20)21/h10-13,22H,2-9,14-16H2,1H3,(H4,20,21,23) |
InChI 键 |
QTQFSILBXVOOCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNCCCCCCCCCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


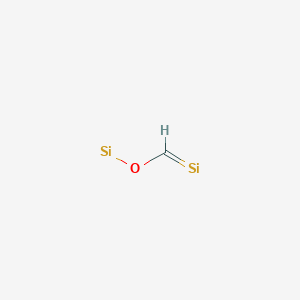
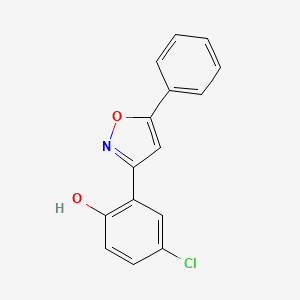
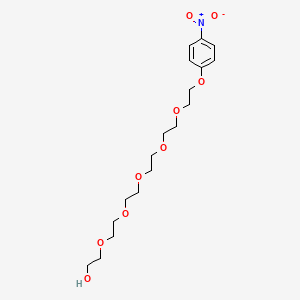
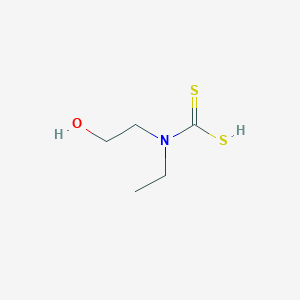
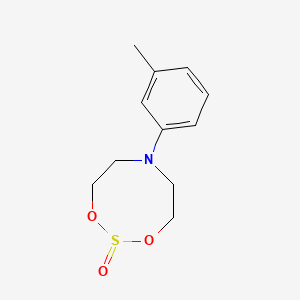
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
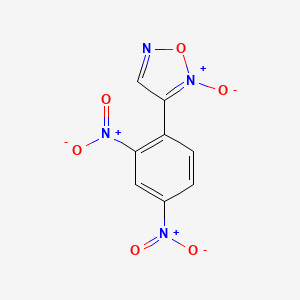
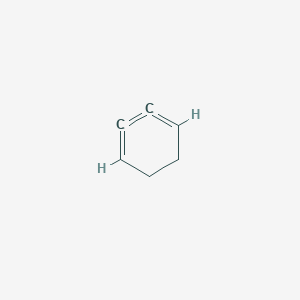
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
